3,3'-Bis[di(p-tolyl)amino]biphenyl
Overview
Description
3,3'-Bis[di(p-tolyl)amino]biphenyl (3,3'-BTB) is an organic compound with a molecular formula of C32H24N2. It is a light yellow crystalline solid with a slightly bitter taste. It is most commonly used as a fluorescent dye, but has also been used in the synthesis of a variety of other compounds. 3,3'-BTB is not a naturally occurring compound, but is synthesized in the laboratory.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
3,3'-Bis[di(p-tolyl)amino]biphenyl exhibits notable properties for applications in Organic Light-Emitting Diodes (OLEDs). Its short fluorescence lifetime, as demonstrated in a study by Fukuda et al. (2007), makes it a promising candidate for OLED light sources, especially in optical interconnect applications. The study highlighted a fluorescence lifetime of 1.2 ns for a 0.5 mol.% doped film, with the OLED device showing a -3 dB cutoff frequency of about 3 MHz, suggesting its potential for high-frequency optical applications (Fukuda, Ohashi, Wei, Okada, Ichikawa, & Taniguchi, 2007).
Electrophosphorescence Efficiency
The compound also contributes to understanding the confinement of triplet excitons in OLEDs, as investigated by Goushi et al. (2004). The study compared energy-dissipative processes of the triplet exciton of Ir(ppy)3, doped into various host materials including 3,3'-Bis[di(p-tolyl)amino]biphenyl. It was found that certain hole-transport layers could significantly influence the confinement and efficiency of triplet excitons, directly impacting the electrophosphorescence efficiency of OLED devices (Goushi, Kwong, Brown, Sasabe, & Adachi, 2004).
properties
IUPAC Name |
3-[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-N,N-bis(4-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2/c1-29-11-19-35(20-12-29)41(36-21-13-30(2)14-22-36)39-9-5-7-33(27-39)34-8-6-10-40(28-34)42(37-23-15-31(3)16-24-37)38-25-17-32(4)18-26-38/h5-28H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVPITVHLAHPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C4=CC(=CC=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bis[di(p-tolyl)amino]biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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